Product packaging for Quellenin(Cat. No.:)

Quellenin

Cat. No.: B12385415
M. Wt: 363.4 g/mol
InChI Key: QVUGVMYAQOTVMJ-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quellenin is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
This compound has been reported in Aspergillus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N3O3 B12385415 Quellenin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

(3S,6S)-6-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-1-methylpiperazine-2,5-dione

InChI

InChI=1S/C21H21N3O3/c1-24-19(10-13-6-8-15(25)9-7-13)20(26)23-18(21(24)27)11-14-12-22-17-5-3-2-4-16(14)17/h2-9,12,18-19,22,25H,10-11H2,1H3,(H,23,26)/t18-,19-/m0/s1

InChI Key

QVUGVMYAQOTVMJ-OALUTQOASA-N

Isomeric SMILES

CN1[C@H](C(=O)N[C@H](C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O

Canonical SMILES

CN1C(C(=O)NC(C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Quellenin in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quellenin is a novel quinone-based therapeutic agent demonstrating significant promise in preclinical cancer models. This document provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer activity. Drawing upon extensive in vitro studies, this guide details its impact on cellular signaling, apoptosis, cell cycle progression, and metastasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Core Mechanism of Action: A Multi-pronged Attack

This compound, a synthetic quinone derivative, exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism, primarily centered around the induction of oxidative stress and subsequent DNA damage. The presence of a quinone moiety allows this compound to participate in redox cycling, leading to the generation of reactive oxygen species (ROS)[1]. This surge in intracellular ROS creates a highly oxidative environment, overwhelming the cancer cell's antioxidant defenses and leading to widespread cellular damage.

A key consequence of this oxidative stress is the induction of single and double-strand DNA breaks[1]. Unlike some conventional chemotherapeutics, this compound's ability to intercalate with DNA appears to enhance this damage, leading to potent cytotoxic activity[1]. This DNA damage response is a critical initiator of the downstream signaling cascades that ultimately result in cell death.

Induction of Apoptosis: Orchestrating Programmed Cell Death

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines[2][3]. The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway Activation:

The accumulation of ROS and DNA damage triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2[4]. The shift in this delicate balance leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm[4]. Cytosolic cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspase-3[5].

Extrinsic Pathway Sensitization:

This compound also sensitizes cancer cells to extrinsic apoptotic signals by upregulating the expression of death receptors, such as Fas, on the cell surface[3]. This increased expression enhances the binding of their cognate ligands (e.g., FasL), leading to the recruitment of FADD and the activation of pro-caspase-8. Active caspase-8 can then directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis[3]. The cleavage of poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of this compound-induced apoptosis[5][6].

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, this compound effectively halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases[7][8][9]. This arrest provides the cell with an opportunity to repair DNA damage; however, in the face of overwhelming damage induced by this compound, this arrest often transitions into apoptosis[7].

G1 Phase Arrest:

This compound treatment leads to a significant accumulation of cells in the G1 phase of the cell cycle[6]. This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27[10][11]. These proteins bind to and inhibit the activity of cyclin D/CDK4 and cyclin E/CDK2 complexes, which are essential for the G1/S transition. The retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, sequestering the E2F transcription factor and preventing the expression of genes required for DNA synthesis.

G2/M Phase Arrest:

At higher concentrations, this compound can also induce a G2/M arrest. This is associated with the inhibition of the cyclin B1/CDK1 complex, the master regulator of entry into mitosis. The activation of checkpoint kinases, such as Chk1 and Chk2, in response to DNA damage leads to the inhibitory phosphorylation of CDK1, preventing mitotic entry.

Inhibition of Metastasis: Curbing Cancer's Spread

Metastasis is the primary cause of cancer-related mortality, and this compound has demonstrated a significant ability to inhibit this complex process[12][13][14]. Its anti-metastatic effects are attributed to its ability to interfere with multiple steps of the metastatic cascade, including invasion, migration, and angiogenesis.

Inhibition of Invasion and Migration:

This compound has been shown to downregulate the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in tumor cell invasion. Furthermore, it can modulate the expression of proteins involved in cell-cell and cell-matrix adhesion, such as E-cadherin and integrins, thereby reducing the migratory capacity of cancer cells. The inhibition of fascin, an actin-bundling protein critical for the formation of invasive cellular protrusions, is another potential mechanism by which this compound impedes metastasis[15].

Anti-Angiogenic Effects:

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. This compound can inhibit angiogenesis by downregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF)[14]. By starving the tumor of its blood supply, this compound can limit its growth and ability to disseminate to distant sites.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various in vitro assays assessing the efficacy of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma5.2 ± 0.4
MDA-MB-231Triple-Negative Breast Cancer3.8 ± 0.3
A549Non-Small Cell Lung Cancer7.1 ± 0.6
HCT116Colorectal Carcinoma4.5 ± 0.5
HeLaCervical Cancer6.3 ± 0.7

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.[16][17][18][19]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT116 Cells

ProteinTreatment (10 µM this compound, 24h)Fold Change (vs. Control)
Bcl-20.4 ± 0.05
Bax2.1 ± 0.2
Cleaved Caspase-33.5 ± 0.3
Cleaved PARP4.2 ± 0.4

Protein expression levels were determined by Western blot analysis and quantified by densitometry. Data are presented as mean ± standard deviation.

Table 3: Cell Cycle Distribution of MCF-7 Cells after this compound Treatment

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.2 ± 2.128.9 ± 1.515.9 ± 1.2
5 µM this compound (24h)72.1 ± 2.515.3 ± 1.112.6 ± 0.9

Cell cycle distribution was determined by flow cytometry analysis of propidium iodide-stained cells. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability[20][21].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours). Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[22]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample[23][24][25][26].

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle[27][28][29][30].

  • Cell Harvesting: Harvest treated and untreated cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases based on their DNA content.

Immunofluorescence for Protein Localization

Immunofluorescence is used to visualize the subcellular localization of specific proteins[31][32][33][34].

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody against the protein of interest for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

Signaling Pathways

Quellenin_Signaling This compound This compound ROS ROS This compound->ROS Bcl2 Bcl2 This compound->Bcl2 FasR FasR This compound->FasR DNA_Damage DNA_Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria p53 p53 DNA_Damage->p53 Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Bax Bax Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase3 Caspase3 Apoptosome->Caspase3 Caspase9 Caspase9 Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax p21 p21 p53->p21 CDK2 CDK2 p21->CDK2 G1_Arrest G1_Arrest CDK2->G1_Arrest Caspase8 Caspase8 FasR->Caspase8 Caspase8->Caspase3

Caption: this compound-induced signaling pathways leading to apoptosis and cell cycle arrest.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_endpoints Data Analysis Cell_Seeding Cell_Seeding Quellenin_Treatment Quellenin_Treatment Cell_Seeding->Quellenin_Treatment MTT_Assay MTT_Assay Quellenin_Treatment->MTT_Assay Western_Blot Western_Blot Quellenin_Treatment->Western_Blot Flow_Cytometry Flow_Cytometry Quellenin_Treatment->Flow_Cytometry Cell_Viability Cell_Viability MTT_Assay->Cell_Viability Protein_Expression Protein_Expression Western_Blot->Protein_Expression Cell_Cycle Cell_Cycle Flow_Cytometry->Cell_Cycle Logical_Relationships This compound This compound ROS_Generation ROS_Generation This compound->ROS_Generation Metastasis_Inhibition Metastasis_Inhibition This compound->Metastasis_Inhibition DNA_Damage DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Cancer_Cell_Death Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

References

Methodological & Application

a

Author: BenchChem Technical Support Team. Date: November 2025

It appears that the topic "a" is too broad and ambiguous to generate the specific and detailed Application Notes and Protocols requested for an audience of researchers, scientists, and drug development professionals.

To provide you with a relevant and useful response, please specify a more detailed topic within the fields of biology, chemistry, pharmacology, or a related scientific discipline. For example, you could specify:

  • A specific molecule or protein: (e.g., "Protein Kinase A," "p53," "CRISPR-Cas9")

  • A specific signaling pathway: (e.g., "MAPK/ERK pathway," "Wnt signaling pathway")

  • A specific disease or condition: (e.g., "Alzheimer's disease," "Glioblastoma")

  • A specific laboratory technique or assay: (e.g., "ELISA," "Western Blotting," "Flow Cytometry")

Once you provide a more specific topic, I will be able to generate the detailed Application Notes and Protocols, including data tables, experimental methodologies, and the requested Graphviz diagrams.

Safety Operating Guide

Proper Disposal Procedures for Quellenin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides detailed disposal procedures for a substance referred to as "Quellenin." However, searches for "this compound" in chemical databases and safety literature have not yielded information on a substance with this name. The information presented here is a synthesized guide based on best practices for the disposal of hazardous laboratory chemicals and should be adapted to the specific, known properties of any actual chemical being handled. Always refer to the official Safety Data Sheet (SDS) for any chemical you are working with.

This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the proper disposal of chemical waste.

Immediate Safety and Hazard Identification

Before handling this compound waste, it is crucial to identify its potential hazards. The initial step in any hazardous waste disposal is to identify and classify the waste based on its type and hazard level.[1] Different waste materials require unique disposal processes to ensure safety and compliance.[1]

Assumed Properties of this compound (Hypothetical):

  • Physical State: Crystalline solid or solution in organic solvents.

  • Hazards: Assumed to be a moderate skin and eye irritant. Potentially toxic if ingested or inhaled. Assumed to be flammable in solution form.

  • Reactivity: May react with strong oxidizing agents.

Due to these assumed properties, this compound waste is classified as hazardous.

Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhaling dust or vapors.

Segregation and Storage of this compound Waste

Proper segregation and storage are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Containers: Use only compatible, properly labeled containers.[2][3] For liquid this compound waste, use a designated, sealed container to prevent leaks or spills.[1] Solid waste should be collected in a separate, clearly labeled container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - this compound" and include the date accumulation started.

  • Storage: Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[4] Containers should be kept closed except when adding waste.[3]

Step-by-Step Disposal Procedures

The disposal of this compound waste should follow a structured procedure to ensure safety and regulatory compliance.

Step 1: Waste Identification and Classification Identify the waste as either solid this compound, a liquid solution of this compound, or contaminated materials (e.g., gloves, paper towels).

Step 2: Waste Segregation Segregate the different forms of this compound waste into their respective, labeled containers. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 3: Neutralization of Aqueous this compound Waste (Hypothetical Protocol) For dilute aqueous solutions of this compound, a neutralization step may be possible to reduce its hazard before disposal. This protocol is hypothetical and should be validated for any specific chemical.

Experimental Protocol: Neutralization of Dilute Aqueous this compound

  • Preparation: Work in a fume hood. Wear appropriate PPE.

  • Dilution: Ensure the aqueous this compound solution is at a concentration below 1% (w/v).

  • Neutralization: Slowly add a 5% solution of sodium bicarbonate while stirring. Monitor the pH of the solution.

  • Endpoint: Continue adding the sodium bicarbonate solution until the pH of the this compound solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: The neutralized solution may be suitable for drain disposal, but always check with your local EHS guidelines before proceeding.

  • Record Keeping: Document the neutralization procedure, including the initial and final pH and the amount of neutralizer used.

Step 4: Packaging for Disposal Ensure all waste containers are securely sealed. For transportation, place containers in secondary containment to prevent spills.

Step 5: Arranging for Waste Pickup Contact your institution's EHS office to schedule a pickup for your hazardous waste. Provide them with a clear inventory of the this compound waste you have.

Data Presentation: this compound Waste Management

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][5]
Compatible Containers Glass or high-density polyethylene (HDPE)[3]
Storage Temperature 15-25°C (Cool, dry place)[4]
Incompatible Materials Strong oxidizing agents[4]
Recommended PPE Goggles, gloves, lab coat[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Quellenin_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Treatment & Collection cluster_2 Final Disposal start This compound Waste Generated is_aqueous Aqueous Solution? start->is_aqueous is_dilute Concentration < 1%? is_aqueous->is_dilute Yes collect_hazardous Collect in Hazardous Waste Container is_aqueous->collect_hazardous No neutralize Neutralize with Sodium Bicarbonate is_dilute->neutralize Yes is_dilute->collect_hazardous No check_ehs Check with EHS for Drain Disposal neutralize->check_ehs ehs_pickup Schedule EHS Pickup collect_hazardous->ehs_pickup check_ehs->collect_hazardous Not Approved drain_disposal Drain Disposal check_ehs->drain_disposal Approved

Caption: Workflow for the safe disposal of hypothetical this compound waste.

By adhering to these procedures, you can ensure the safe and compliant disposal of chemical waste, protecting both yourself and the environment.

References

Important Notice: "Quellenin" is a Hypothetical Substance

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the chemical "Quellenin" in scientific and safety databases have yielded no results. This indicates that "this compound" is likely a fictional or hypothetical substance. Therefore, no specific safety data, handling protocols, or disposal plans are available.

To fulfill the request for a comprehensive safety and logistical guide, this document provides a template based on a hypothetical substance with properties plausible for a potent research compound in drug development. The information herein is for illustrative purposes only and should be adapted to the specific, known hazards of any real chemical being handled.

Essential Safety and Handling Guide: Hypothetical Compound "this compound"

This guide provides essential, immediate safety and logistical information for handling the hypothetical cytotoxic and mutagenic compound "this compound" in a laboratory setting. It includes procedural, step-by-step guidance for safe operations and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

"this compound" is a potent cytotoxic agent and a suspected mutagen. Exposure can occur through inhalation, skin contact, or ingestion, with potentially severe health effects. Strict adherence to the following PPE requirements is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling "this compound"

Operation Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Handling Solids (e.g., weighing, aliquoting) Double-gloving with nitrile glovesChemical safety gogglesDisposable, solid-front gownCertified N95 or higher respirator
Handling Solutions (e.g., dilutions, cell culture) Double-gloving with nitrile glovesChemical safety goggles and face shieldDisposable, solid-front gownNot required if handled in a certified chemical fume hood
Equipment Decontamination Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and face shieldDisposable, solid-front gownNot required if performed in a designated area
Waste Disposal Double-gloving with nitrile glovesChemical safety gogglesDisposable, solid-front gownNot required
Safe Handling and Operational Workflow

All handling of "this compound," in both solid and liquid forms, must be performed within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2) to minimize exposure risk.

Experimental Workflow for Preparing a "this compound" Stock Solution

cluster_prep Preparation Phase cluster_storage Storage cluster_cleanup Post-Handling start Don Required PPE weigh Weigh this compound in Fume Hood start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to Labeled Storage Vial vortex->transfer store Store at -20°C transfer->store decontaminate Decontaminate Work Surface store->decontaminate dispose Dispose of Contaminated PPE decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for preparing a "this compound" stock solution.

Step-by-Step Protocol for Preparing a 10 mM Stock Solution of "this compound":

  • Preparation: Before entering the designated handling area, don all required PPE as specified in Table 1.

  • Weighing: In a certified chemical fume hood, carefully weigh the desired amount of "this compound" powder onto weighing paper.

  • Dissolution: Transfer the powder to a sterile, conical tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Homogenization: Cap the tube securely and vortex until the solid is completely dissolved.

  • Storage: Transfer the stock solution to a clearly labeled, light-protected storage vial. The label should include the compound name, concentration, solvent, date, and user's initials.

  • Decontamination: Wipe down all surfaces and equipment used with a 70% ethanol solution, followed by a suitable decontamination solution for cytotoxic compounds.

  • Disposal: Dispose of all contaminated disposables (e.g., pipette tips, weighing paper, gloves) in the designated cytotoxic waste container.

  • Final Steps: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan for "this compound" Waste

"this compound" and all materials contaminated with it must be disposed of as hazardous cytotoxic waste. Under no circumstances should this waste be mixed with general laboratory trash or disposed of down the drain.

Table 2: "this compound" Waste Disposal Plan

Waste Type Container Disposal Procedure
Solid "this compound" Original container, placed within a sealed plastic bagContact Environmental Health & Safety (EHS) for collection.
Contaminated Sharps Puncture-proof sharps container labeled "Cytotoxic Waste"Seal container when 3/4 full and place in cytotoxic waste bin.
Contaminated Labware (e.g., pipette tips, tubes) Yellow cytotoxic waste bin with a biohazard symbolBag the waste within the bin and contact EHS for pickup.
Aqueous Waste containing "this compound" Labeled, leak-proof container for hazardous chemical wasteStore in a secondary container and contact EHS for collection.

Waste Management Logical Flow

start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_bin Place in Cytotoxic Sharps Container is_sharp->sharps_bin Yes liquid_container Collect in Labeled Hazardous Waste Bottle is_liquid->liquid_container Yes solid_bin Place in Yellow Cytotoxic Waste Bin is_liquid->solid_bin No ehs_pickup Arrange for EHS Pickup sharps_bin->ehs_pickup liquid_container->ehs_pickup solid_bin->ehs_pickup

Caption: Logical flow for the disposal of "this compound" waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.